2-[(4E)-2,5-dioxo-4-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4E)-2,5-dioxo-4-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features an imidazolidinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-2,5-dioxo-4-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic synthesis. The key steps include the formation of the imidazolidinone ring and the introduction of the indole and acetamide groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-2,5-dioxo-4-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional ketone or carboxyl groups, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
2-[(4E)-2,5-dioxo-4-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4E)-2,5-dioxo-4-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: Shares the imidazolidinone core but with different substituents.
Indole derivatives: Compounds with the indole structure, which may have similar biological activities.
Acetamide derivatives: Compounds with the acetamide functional group, which can have diverse chemical and biological properties.
Uniqueness
2-[(4E)-2,5-dioxo-4-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H24N4O3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(4E)-2,5-dioxo-4-[(1-propan-2-ylindol-3-yl)methylidene]imidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H24N4O3/c1-15(2)27-13-17(19-6-4-5-7-21(19)27)12-20-23(30)28(24(31)26-20)14-22(29)25-18-10-8-16(3)9-11-18/h4-13,15H,14H2,1-3H3,(H,25,29)(H,26,31)/b20-12+ |
InChI Key |
OCOWUWCAKOMBHD-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)C(C)C)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)C(C)C)NC2=O |
Origin of Product |
United States |
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